3-Methylbenzoyl isothiocyanate

Descripción general

Descripción

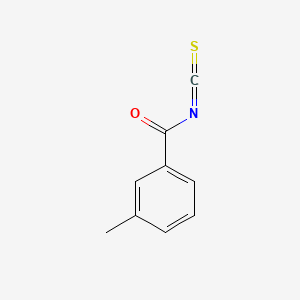

3-Methylbenzoyl isothiocyanate: is an organic compound with the molecular formula C9H7NOS and a molecular weight of 177.223 g/mol . It is a derivative of benzoyl isothiocyanate, where a methyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

From Amines: One common method involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts.

Photocatalyzed Reaction: Another method involves the photocatalyzed reaction of amines with carbon disulfide, which provides isothiocyanates in good yields.

Electrochemical Method: A practical and mild electrochemical method enables the preparation of isothiocyanates from amines and carbon disulfide without using toxic reagents.

Industrial Production Methods:

Análisis De Reacciones Químicas

Reactions with Amines and Hydrazines

The compound reacts with amines and hydrazines to form thiourea derivatives and heterocycles:

Mechanistic Insight :

- Nucleophilic attack at the thiocarbonyl carbon initiates reactions, followed by cyclization or protonation steps .

- Acid hydrolysis of oxatriazepinethiones yields triazolinethiones via intermediate aminoacetal cleavage .

Cyclocondensation with Active Methylene Reagents

3-Methylbenzoyl isothiocyanate reacts with active methylene compounds (e.g., malononitrile) to form thiazoline and thiophene derivatives . For example:

- Reaction with malononitrile produces 2-aminothiophene-3-carbonitrile derivatives under mild conditions.

- Key intermediates : Sulfonium species formed via nucleophilic substitution at the thiocarbonyl group .

Dimerization via Non-Covalent Interactions

In crystalline states, the compound forms centrosymmetric dimers through:

- Intermolecular N–H···S hydrogen bonds (2.35 Å) .

- C–H···O interactions (2.52 Å) .

These interactions stabilize the solid-state structure and influence solubility .

Biological Activity and Protein Interactions

While not a direct reaction, this compound analogs (e.g., benzyl isothiocyanate) exhibit:

- Protein aggregation : Disruption of bacterial enzymes via covalent modification of cysteine residues .

- Respiration inhibition : Reduction of oxygen consumption in Campylobacter jejuni by targeting electron transport chains .

Comparative Reactivity with Other Acyl Isothiocyanates

Compared to benzoyl isothiocyanate, the 3-methyl substituent introduces steric hindrance, affecting reaction rates and regioselectivity:

| Property | This compound | Benzoyl Isothiocyanate |

|---|---|---|

| Electrophilicity (C=S) | Moderately reduced | Higher |

| Cyclization Efficiency | Lower yields in bulky systems | Higher yields |

| Thermal Stability | Stable up to 150°C | Prone to decomposition |

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Heterocyclic Compounds: 3-Methylbenzoyl isothiocyanate is used as a building block in the synthesis of various heterocyclic compounds.

Biology and Medicine:

Antimicrobial Activity: Isothiocyanates, including this compound, have shown antimicrobial properties against various human pathogens.

Cancer Chemoprevention: Isothiocyanates are known for their chemopreventive properties, particularly in reducing the risk of cancer.

Industry:

Chemical Intermediates: It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mecanismo De Acción

Molecular Targets and Pathways:

Nrf2 Activation: The activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) is a pivotal mechanism of action for isothiocyanates.

Antimicrobial Mechanism: Isothiocyanates exert their antimicrobial effects by disrupting the cellular processes of pathogens, leading to their inhibition.

Comparación Con Compuestos Similares

- Benzyl isothiocyanate

- Phenyl ethyl isothiocyanate

- Sulforaphane

Comparison:

- Unique Properties: 3-Methylbenzoyl isothiocyanate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and biological activity compared to other isothiocyanates .

- Health Benefits: Similar to other isothiocyanates, it exhibits anticancer, anti-inflammatory, and antimicrobial properties, but its specific structure may offer distinct advantages in certain applications .

Actividad Biológica

3-Methylbenzoyl isothiocyanate (MBITC) is a compound of significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications based on recent research findings.

Chemical Structure and Composition

This compound has the chemical formula . It belongs to a class of compounds known as isothiocyanates, which are characterized by the presence of the isothiocyanate functional group (-N=C=S).

Interaction with Enzymes

MBITC interacts with various enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. It also modulates phase II detoxification enzymes such as glutathione S-transferases, enhancing the detoxification of reactive intermediates.

Cellular Effects

Research indicates that MBITC can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways and inhibition of NF-κB signaling. Additionally, it causes cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.

Molecular Mechanism

Mechanism of Action

The mechanism of action for MBITC involves covalent bonding with nucleophilic sites on proteins, particularly cysteine residues. This interaction can inhibit enzyme activity and disrupt essential cellular processes in both pathogens and cancer cells. Furthermore, MBITC activates the Nrf2 signaling pathway, leading to enhanced cellular defense mechanisms against oxidative stress.

Subcellular Localization

MBITC is localized in various cellular compartments, including the nucleus and mitochondria. In the nucleus, it modulates gene expression by interacting with transcription factors, while in the mitochondria, it influences metabolic processes and apoptosis.

Biological Activities

Antimicrobial Properties

Studies have shown that MBITC exhibits antimicrobial activity against various pathogens. Its mode of action involves disrupting metabolic processes and inducing cell death in bacteria such as Campylobacter jejuni, where it targets proteins involved in energy metabolism .

Anticancer Activities

MBITC has been investigated for its anticancer properties. It has shown higher toxicity towards malignant cells compared to healthy cells, suggesting its potential as a therapeutic agent in cancer treatment. At low concentrations, it may stimulate antioxidant responses while exhibiting cytotoxic effects at higher dosages .

Case Studies and Experimental Data

-

Antimicrobial Efficacy

- In a study examining the effects of benzyl isothiocyanate (a related compound), it was found that treatment led to significant disruption of metabolic functions in C. jejuni, resulting in cell death .

- Another study highlighted MBITC's ability to act as a repellent against ticks, demonstrating its potential applications beyond antimicrobial activity .

- Anticancer Potential

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-methylbenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-7-3-2-4-8(5-7)9(11)10-6-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKOLJYVHYILGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182391 | |

| Record name | 3-Methylbenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28115-86-8 | |

| Record name | 3-Methylbenzoyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylbenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper describes the synthesis of N-(Diphenylcarbamothioyl)-3-methylbenzamide using 3-Methylbenzoyl isothiocyanate as a precursor. Could you elaborate on the role of this compound in this reaction?

A1: this compound acts as an electrophilic reagent in this reaction. It reacts with diphenylamine, which acts as a nucleophile, through a condensation reaction. Specifically, the nitrogen atom of diphenylamine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in this compound. This results in the formation of a thiourea derivative, N-(Diphenylcarbamothioyl)-3-methylbenzamide, with the elimination of a water molecule. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.